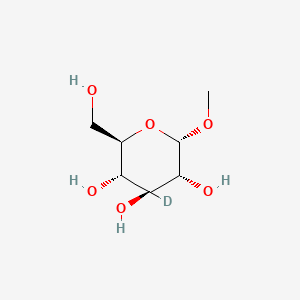
Methyl alpha-D-glucopyranoside-d1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl alpha-D-glucopyranoside-d1 is a methylated derivative of glucose, specifically a monosaccharide. It is a natural product found in various plants such as Pseudoceratina purpurea, Forsythia viridissima, and Quassia amara . This compound is commonly used in scientific research as a non-metabolizable analog of glucose, allowing researchers to study glucose transport, metabolism, and related cellular processes without interference from normal glucose metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl alpha-D-glucopyranoside-d1 can be synthesized through the methylation of glucose. The process involves the reaction of glucose with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction typically occurs under mild conditions, with temperatures below 100°C and atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity glucose and methanol, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is then purified through crystallization or chromatography to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl alpha-D-glucopyranoside-d1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are employed for substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glucopyranosides
Applications De Recherche Scientifique
Methyl alpha-D-glucopyranoside-d1 is widely used in scientific research due to its unique properties:
Biochemical Research: It is used as a non-metabolizable analog of glucose to study glucose transport and metabolism.
Cell Culture: The compound is used in cell culture media to study cellular processes without interference from glucose metabolism.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules.
Analytical Chemistry: The compound is used as a standard in various analytical techniques.
Pharmaceutical Industry: It is used in the development of drugs and as an inhibitor of lectin-conjugate binding.
Mécanisme D'action
Methyl alpha-D-glucopyranoside-d1 exerts its effects by mimicking the structure of glucose. It binds to glucose transporters and enzymes involved in glucose metabolism but is not metabolized itself. This allows researchers to study the transport and metabolism of glucose without interference from normal glucose metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl beta-D-glucopyranoside: Another methylated glucose derivative with similar properties.
Methyl alpha-D-galactopyranoside: A methylated derivative of galactose.
Methyl alpha-D-mannopyranoside: A methylated derivative of mannose
Uniqueness
Methyl alpha-D-glucopyranoside-d1 is unique due to its specific structure, which allows it to be used as a non-metabolizable analog of glucose. This property makes it particularly valuable in research applications where interference from normal glucose metabolism needs to be avoided .
Propriétés
Formule moléculaire |
C7H14O6 |
|---|---|
Poids moléculaire |
195.19 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-4-deuterio-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1/i5D |
Clé InChI |
HOVAGTYPODGVJG-LQYNRTGASA-N |
SMILES isomérique |
[2H][C@@]1([C@@H]([C@H](O[C@@H]([C@@H]1O)OC)CO)O)O |
SMILES canonique |
COC1C(C(C(C(O1)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















